molecular formula C9H10BrNO B2882746 2-Bromo-6-(oxolan-3-yl)pyridine CAS No. 1159822-10-2

2-Bromo-6-(oxolan-3-yl)pyridine

Cat. No.: B2882746
CAS No.: 1159822-10-2
M. Wt: 228.089
InChI Key: CVZVBHZEUCVHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(oxolan-3-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a brominated pyridine derivative, where the bromine atom is positioned at the second carbon of the pyridine ring, and an oxolan-3-yl group is attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-yl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the pyridine ring.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Oxidation and Reduction Reactions: Lactones or diols derived from the oxolan-3-yl group.

Scientific Research Applications

2-Bromo-6-(oxolan-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxolan-3-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the oxolan-3-yl group contribute to its binding affinity and specificity, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-bromo-6-(oxolan-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZVBHZEUCVHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.